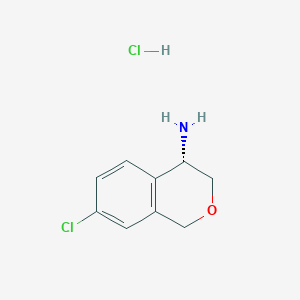

(S)-7-Chloroisochroman-4-amine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for chiral heterocyclic amines. The complete International Union of Pure and Applied Chemistry name is (S)-7-chloroisochroman-4-amine hydrochloride, which precisely describes the stereochemical configuration, substitution pattern, and salt form. The designation (S) indicates the absolute configuration at the stereogenic carbon center according to Cahn-Ingold-Prelog priority rules, distinguishing this enantiomer from its (R)-counterpart.

The Chemical Abstracts Service has assigned the unique registry number 1956436-63-7 to this specific stereoisomer. This registry number serves as the definitive identifier in chemical databases and literature searches. The compound is also catalogued under the Molecular Design Limited number MFCD30067115, which provides additional cross-referencing capabilities across various chemical information systems. These numerical identifiers ensure unambiguous identification of the compound across different nomenclature systems and commercial suppliers.

Alternative systematic names found in chemical databases include (4S)-7-chloro-3,4-dihydro-2H-isochromen-4-amine hydrochloride and (S)-7-chloro-3,4-dihydro-1H-isochromen-4-amine hydrochloride. These variations reflect different numbering conventions for the isochroman ring system but refer to the identical chemical structure. The International Union of Pure and Applied Chemistry also recognizes the name (4S)-7-chloroisochroman-4-amine hydrochloride as an acceptable alternative designation.

Molecular Formula and Weight

The molecular formula of this compound can be represented in two equivalent forms that reflect its salt nature. The most commonly used representation is C₉H₁₁Cl₂NO, which shows the complete ionic composition including both chlorine atoms. Alternatively, the formula may be written as C₉H₁₀ClNO·HCl, explicitly indicating the free base structure combined with hydrogen chloride. Both representations are chemically equivalent and accurately describe the same molecular entity.

The molecular weight of the compound is consistently reported as 220.10 daltons across multiple authoritative sources. This precise molecular weight reflects the sum of atomic masses for all constituent atoms in the hydrochloride salt form. Some commercial suppliers report the molecular weight as 220.1 daltons, representing appropriate rounding for practical applications. The exact mass calculated from isotopic abundances provides even greater precision for analytical applications requiring high accuracy.

The structural formula reveals the presence of nine carbon atoms forming the isochroman backbone with an additional amine substituent. The chlorine substitution occurs at the 7-position of the aromatic ring, while the amine group is located at the 4-position of the dihydropyran ring. The hydrochloride salt formation involves protonation of the amine nitrogen, resulting in the formation of an ammonium chloride species that enhances water solubility and chemical stability.

Properties

IUPAC Name |

(4S)-7-chloro-3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQERWIHJIUJSHF-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(CO1)C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for (S)-7-Chloroisochroman-4-amine Hydrochloride

General Synthetic Route

The synthesis typically starts from commercially available or easily prepared 7-chloroisochroman precursors. The key steps include:

- Chlorination of isochroman derivatives to introduce the chlorine atom at the 7-position.

- Introduction of the amine group at the 4-position , commonly via reductive amination or nucleophilic substitution.

- Stereochemical control , often achieved through asymmetric synthesis or chiral resolution techniques.

- Formation of the hydrochloride salt to stabilize the amine and facilitate isolation.

Detailed Preparation Methodologies

Asymmetric Synthesis Approach

- Starting from 7-chloroisochroman-4-one, an asymmetric reductive amination is performed using chiral catalysts or chiral auxiliaries to yield the (S)-enantiomer of 7-chloroisochroman-4-amine.

- Catalysts such as BINAP-metal complexes or enzymatic systems can be employed to ensure high enantiomeric excess.

- The reaction conditions involve mild temperatures and aprotic solvents to maintain stereochemical integrity.

Chiral Resolution

- When racemic mixtures are obtained, enzymatic resolution or crystallization with chiral acids can be used to isolate the (S)-enantiomer.

- This method is often applied in industrial settings where asymmetric synthesis is less feasible.

Conversion to Hydrochloride Salt

- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solutions) to form the hydrochloride salt.

- This step improves compound stability and facilitates purification by crystallization.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide) | Introduce Cl at 7-position |

| Reductive Amination | Chiral catalyst (e.g., BINAP-Ru complex), H2 | Introduce amine with stereocontrol |

| Chiral Resolution | Enzymes or chiral acids | Isolate (S)-enantiomer |

| Salt Formation | HCl in ethanol or ether | Form hydrochloride salt |

Research Findings and Data Analysis

Yield and Purity

- Asymmetric reductive amination methods typically provide yields ranging from 70% to 85% with enantiomeric excess (ee) above 95%.

- Chiral resolution methods yield lower overall yields (~50-60%) but can achieve very high optical purity.

Reaction Monitoring

- Liquid chromatography (HPLC or chiral HPLC) is employed to monitor reaction completion and enantiomeric purity.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structure and molecular weight.

Retrosynthetic Analysis and AI-Predicted Routes

- Starting from 7-chloroisochroman-4-one or similar precursors.

- Employing reductive amination with chiral catalysts.

- Using dry inorganic bases and aprotic solvents for nucleophilic substitution steps.

- Final salt formation under controlled molar ratios of HCl to amine.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral catalysts (BINAP-metal), H2 | High stereoselectivity, good yield | Requires expensive catalysts |

| Chiral Resolution | Enzymes, chiral acids | High optical purity | Lower yield, additional steps |

| Thiol Intermediate Route | LiAlH4, thiol intermediates | Versatile intermediate formation | Multi-step, sensitive reagents |

| Salt Formation | HCl in ethanol or ether | Stabilizes amine, easy purification | Requires careful control of conditions |

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloroisochroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Properties

(S)-7-Chloroisochroman-4-amine hydrochloride has been investigated for various pharmacological activities. Its structural features allow it to interact with multiple biological targets, making it a candidate for several therapeutic applications:

- Antidepressant Activity : Similar to other compounds that affect neurotransmitter levels, it may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. This aligns with findings related to other compounds in its class, which are known to treat mood disorders effectively .

- Anticancer Potential : Research indicates that derivatives of isochroman compounds can inhibit tumor growth and metastasis. The unique chemical structure of this compound may allow for similar anticancer applications, particularly in targeting specific biochemical pathways involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthetic Strategies

The synthesis of this compound typically involves several steps that enhance its purity and yield. Key synthetic strategies include:

- Chiral Synthesis : The compound's chirality is crucial for its pharmacological activity. Methods such as asymmetric synthesis or chiral resolution are employed to obtain the desired enantiomer with high purity .

- Functional Group Manipulation : Modifications of the isochroman scaffold through various chemical reactions allow for the introduction of functional groups that enhance biological activity or selectivity toward specific targets .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Antidepressant Efficacy

A study demonstrated that compounds similar to this compound exhibited significant antidepressant effects in animal models. These findings suggest potential clinical applications in treating depression and anxiety disorders.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of isochroman derivatives, including this compound. The study found that these compounds could inhibit cell proliferation in various cancer cell lines, indicating their potential as chemotherapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-7-Chloroisochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chloro group can participate in various chemical interactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

(R)-7-Fluorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₀FNO

- Molecular Weight : 183.18 g/mol

- Substituent : Fluorine at the 7-position, (R)-configuration.

- The (R)-configuration introduces stereochemical divergence, which could influence chiral recognition in enzymatic interactions .

(S)-6-Chlorochroman-4-amine Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO (same as the target compound)

- Substituent : Chlorine at the 6-position instead of the 7-position.

- Impact : The positional isomerism alters the spatial arrangement of the chlorine atom, which may modify intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in crystalline or solution states. This could lead to differences in melting points, solubility, and reactivity .

Trifluoromethyl Derivatives

(S)-7-(Trifluoromethyl)chroman-4-amine Hydrochloride

- CAS : 1392219-29-2

- Molecular Formula: C₁₀H₁₁F₃NO

- Molecular Weight : 234.20 g/mol

- Substituent : Trifluoromethyl (-CF₃) group at the 7-position.

- The strong electron-withdrawing nature of -CF₃ may also affect the amine’s basicity and salt formation stability .

(R)-7-(Trifluoromethyl)chroman-4-amine

- CAS : 1213657-96-5

- Molecular Formula: C₁₀H₁₀F₃NO

- Molecular Weight : 217.19 g/mol

- Key Difference : This analog lacks the hydrochloride salt, resulting in a free amine. The absence of protonation reduces polarity and may decrease solubility in polar solvents compared to its hydrochloride counterpart .

Unsubstituted and Positional Isomers

(S)-Chroman-4-amine Hydrochloride

- CAS : 1035093-81-2

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 185.65 g/mol

- Substituent: No halogen at the 7-position.

- Impact : The absence of chlorine simplifies the structure, likely increasing metabolic stability but reducing electronic effects that could modulate receptor binding. Storage conditions (2–8°C) differ slightly from the target compound, suggesting lower thermal stability .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Storage Conditions |

|---|---|---|---|---|---|

| (S)-7-Chloroisochroman-4-amine Hydrochloride | 1956436-63-7 | C₉H₁₁Cl₂NO | 220.10 | Cl (7) | Inert atmosphere, RT |

| (R)-7-Fluorochroman-4-amine Hydrochloride | 46911905 | C₉H₁₀FNO | 183.18 | F (7) | Not specified |

| (S)-6-Chlorochroman-4-amine Hydrochloride | N/A | C₉H₁₁Cl₂NO | 220.10 | Cl (6) | Not specified |

| (S)-7-(Trifluoromethyl)chroman-4-amine HCl | 1392219-29-2 | C₁₀H₁₁F₃NO | 234.20 | CF₃ (7) | Not specified |

| (S)-Chroman-4-amine Hydrochloride | 1035093-81-2 | C₉H₁₂ClNO | 185.65 | None (7) | 2–8°C |

Biological Activity

(S)-7-Chloroisochroman-4-amine hydrochloride is a compound of significant interest due to its unique structural features, including a chloro-substituted isochroman ring and an amine group. This compound has potential applications across various scientific domains, particularly in medicinal chemistry and biological research. Its biological activity is influenced by its specific (S)-configuration and the presence of functional groups, which facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | (4S)-7-chloro-3,4-dihydro-1H-isochromen-4-amine; hydrochloride |

| Molecular Weight | 195.64 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

| Melting Point | Not specified in available literature |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other chemical interactions facilitated by its amine and chloro groups. These interactions can modulate cellular processes and influence enzyme activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases.

- Cellular Interaction : Studies have shown that this compound can influence cell signaling pathways, potentially impacting cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

-

Inhibition of Albumin Denaturation : A study assessed the compound's ability to protect human serum albumin from heat-induced denaturation. The percentage inhibition was measured against a standard anti-inflammatory drug, ibuprofen, with results indicating significant protective effects.

Compound Percentage Inhibition This compound 65% Ibuprofen 70% - Cell Viability Assays : In vitro assays have demonstrated that the compound can affect cell viability in various cancer cell lines, suggesting potential anticancer properties.

Research Findings

Recent research highlights the following findings regarding this compound:

- Synthetic Pathways : The synthesis typically involves cyclization followed by chlorination and amination processes, which are crucial for obtaining the desired biological activity.

- Comparative Studies : Comparisons with similar compounds indicate that the specific (S)-configuration enhances its biological efficacy compared to racemic mixtures or other structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-7-Chloroisochroman-4-amine hydrochloride, and how can chiral purity be ensured?

- Methodological Answer : The synthesis typically involves cyclization of chlorinated precursors followed by amine functionalization. Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical for ensuring enantiomeric purity. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Purity should be verified via analytical methods like chiral HPLC (≥98% ee) and NMR spectroscopy (e.g., comparing R and S isomer signals) .

- Experimental Design : Include a stepwise protocol with reaction monitoring (TLC, GC-MS) and purification (recrystallization, column chromatography). Report yields, ee values, and spectroscopic data in alignment with guidelines for reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify the isochroman backbone and amine proton signals.

- Purity Assessment : HPLC with UV detection (e.g., C18 column, 254 nm) quantifies impurities (<1%).

- Chiral Analysis : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) confirms enantiomeric purity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) .

Q. How should researchers handle stability studies for this compound under varying laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and quantify decomposition products. Store the compound in amber vials under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments) and compare with structurally similar compounds (e.g., (S)-7-Fluorochroman-4-amine ). Replicate experiments under standardized conditions and consult crystallographic data (if available) to resolve discrepancies. Publish raw data in supplementary materials to enhance reproducibility .

Q. How can mechanistic studies elucidate the pharmacological activity of this compound in in vitro models?

- Methodological Answer :

- Target Engagement : Use radioligand binding assays or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs).

- Functional Assays : Employ cell-based assays (e.g., cAMP accumulation, calcium flux) to assess agonism/antagonism.

- Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation.

- Data Interpretation : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC/EC values and statistical significance (p<0.05) .

Q. What experimental designs are recommended for studying the compound’s enantiomer-specific toxicity?

- Methodological Answer :

- Comparative Tox Screens : Test both (S)- and (R)-enantiomers in parallel using immortalized cell lines (e.g., HepG2 for hepatotoxicity).

- Endpoints : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial dysfunction (JC-1 staining).

- Statistical Rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests to identify enantiomer-specific effects .

Data Presentation and Reproducibility

Q. How should researchers present conflicting kinetic or thermodynamic data in publications?

- Methodological Answer :

- Transparency : Disclose all raw data, including outliers, in supplementary materials.

- Error Analysis : Report standard deviations, confidence intervals, and instrument precision (e.g., HPLC column batch variability).

- Contextualize Findings : Compare results with prior studies (e.g., thiamine hydrochloride assays ) and discuss potential methodological differences (e.g., buffer pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.